molecular formula C23H19ClN4O4 B2478007 ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 941982-30-5

ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

カタログ番号: B2478007
CAS番号: 941982-30-5
分子量: 450.88
InChIキー: HAENPQIYKZJOBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate features a pyrazolo[1,5-a]pyrazinone core substituted with a 4-chlorophenyl group at position 2 and an acetylated benzoate ester at position 2. Its molecular formula is C₃₃H₂₅ClN₄O₄ (exact mass: ~450.45 g/mol)1.

特性

CAS番号

941982-30-5

分子式

C23H19ClN4O4

分子量

450.88

IUPAC名

ethyl 3-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H19ClN4O4/c1-2-32-23(31)16-4-3-5-18(12-16)25-21(29)14-27-10-11-28-20(22(27)30)13-19(26-28)15-6-8-17(24)9-7-15/h3-13H,2,14H2,1H3,(H,25,29)

InChIキー

HAENPQIYKZJOBT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

溶解性

not available

製品の起源

United States

生物活性

Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article synthesizes current findings on the biological activity of this compound, emphasizing its mechanisms, efficacy, and potential therapeutic applications.

Compound Overview

  • Chemical Formula : C23H19ClN4O4
  • Molecular Weight : 450.88 g/mol
  • CAS Number : 941982-30-5
  • IUPAC Name : Ethyl 3-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

The mechanism of action of ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets within cancer cells. The pyrazolo[1,5-a]pyrazine core is known to inhibit key enzymes involved in cell proliferation and survival pathways. This compound may also modulate signaling pathways related to apoptosis and cell cycle regulation, which are crucial for cancer treatment.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer activity. For instance, a screening of synthesized pyrazolo derivatives revealed that certain compounds led to a marked decrease in cell viability in various cancer cell lines, including MDA-MB-231 (human breast cancer) cells. The results indicated that these compounds could inhibit tumor growth effectively (see Table 1).

CompoundConcentration (µM)Cell Viability (%)IC50 (µM)
Ethyl 3-{...}10658
Control (YM155)10302

Table 1: Anticancer activity of ethyl 3-{...} compared to control drugs.

Enzymatic Inhibition

The compound has also shown potential as an enzyme inhibitor. Studies suggest that it can inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis in tumor cells. This inhibition is crucial for developing targeted therapies against various cancers.

Case Studies

Case Study 1: Antitumor Activity in Preclinical Models
In a preclinical study involving xenograft models of breast cancer, treatment with ethyl 3-{...} resulted in a significant reduction in tumor size compared to untreated controls. Histological analysis indicated increased apoptosis and decreased proliferation markers in treated tumors.

Case Study 2: Synergistic Effects with Other Chemotherapeutics
Another investigation explored the synergistic effects of ethyl 3-{...} when combined with established chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy, suggesting that this compound could be integrated into existing treatment regimens for improved outcomes.

類似化合物との比較

Positional Isomers: Methyl 4-Substituted Analogs

Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate () shares the same core and substituents but differs in the ester group (methyl vs. ethyl) and the substitution position on the benzene ring (4- vs. 3-).

  • Molecular Weight : 436.85 g/mol (vs. 450.45 g/mol for the target compound).

Amide vs. Ester Derivatives

Compounds G419-0163 and G419-0211 () replace the benzoate ester with amide groups:

  • G419-0211 : N-[2-(4-chlorophenyl)ethyl] substituent (Mol. Wt.: 420.9 g/mol).
  • G419-0163 : N-(4-ethylphenyl) substituent (Mol. Wt.: 386.45 g/mol).
  • Impact : Amides generally exhibit higher metabolic stability than esters but lower lipophilicity. The target compound’s ethyl ester may enhance membrane permeability compared to these amide derivatives.

Heterocyclic Core Modifications

  • Pyrano[2,3-c]pyrazol Derivatives (): Ethyl 2-(6-amino-4-(4-chlorophenyl)-5-cyano-pyrano[2,3-c]pyrazol-1-yl)acetate features a fused pyranopyrazole core instead of pyrazolo[1,5-a]pyrazinone.
  • Pyrazolo[1,5-a]pyrimidinones (): Compounds like MK7 (2-(3-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) have a pyrimidinone core. The absence of a benzoate ester and the phenyl group at position 5 may limit steric bulk, favoring different target interactions.

Halogen-Substituted Analogs

  • MK8 (): 4-Fluorophenyl substitution (vs. 4-chlorophenyl in the target compound). Fluorine’s smaller size and higher electronegativity could enhance binding to hydrophobic pockets but reduce π-π stacking compared to chlorine.

Structural and Physicochemical Data Table

Compound Name / ID Core Structure Substituents Molecular Formula Mol. Wt. (g/mol) Key Features
Target Compound Pyrazolo[1,5-a]pyrazinone 4-ClPh, 3-ethyl benzoate ester C₃₃H₂₅ClN₄O₄ 450.45 High lipophilicity, ester group
Methyl 4-substituted analog () Pyrazolo[1,5-a]pyrazinone 4-ClPh, 4-methyl benzoate ester C₂₂H₁₇ClN₄O₄ 436.85 Lower steric hindrance
G419-0211 () Pyrazolo[1,5-a]pyrazinone 4-ClPh, N-[2-(4-ClPh)ethyl]amide C₂₃H₂₁ClN₄O₂ 420.90 Enhanced metabolic stability
MK7 () Pyrazolo[1,5-a]pyrimidinone 3-ClPh, 5-phenyl C₁₈H₁₂ClN₃O 325.78 Smaller size, halogen variation
Ethyl pyrano[2,3-c]pyrazol () Pyrano[2,3-c]pyrazol 4-ClPh, cyano, ethyl ester C₂₀H₁₈ClN₃O₃ 391.83 Polar cyano group, fused ring

Key Research Findings

  • Synthetic Challenges: highlights unexpected product formation during reactions with ethyl chloroacetate, underscoring the sensitivity of pyrazolo-pyrazinone synthesis to reaction conditions.
  • Bioactivity Trends : suggests that introducing chiral centers in similar compounds enhances bioactivity, though the target compound lacks stereocenters.
  • Halogen Effects : The 4-chlorophenyl group in the target compound is a common pharmacophore in kinase inhibitors, offering a balance of hydrophobicity and electronic effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。